molecular formula C8H4F5NO B2960478 N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide CAS No. 98634-00-5

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B2960478
CAS No.: 98634-00-5
M. Wt: 225.118
InChI Key: JZCNHJAYRJZQGO-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of difluorophenyl and trifluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,6-difluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-difluoroaniline+trifluoroacetic anhydrideThis compound\text{2,6-difluoroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 2,6-difluoroaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound is investigated for its effects on biological systems, including its potential as an inhibitor of specific enzymes or pathways.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 2,6-difluoroaniline
  • 2,6-difluorobenzamide
  • 2,6-difluorophenyl isocyanate

Comparison: N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both difluorophenyl and trifluoroacetamide groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation, making it suitable for various advanced applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCNHJAYRJZQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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